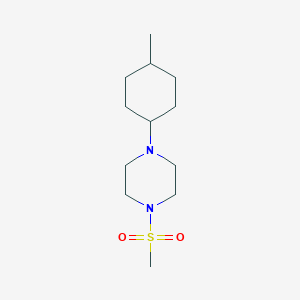![molecular formula C25H22N6O3S2 B10884910 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of fused triazinoindole derivatives.
Preparation Methods
The synthesis of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. The starting material, 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid. This intermediate reacts with various reagents, including ammonia, hydrazine hydrate, and semicarbazide HCl, to form different derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the nitro groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate. Major products formed from these reactions include triazinoindole derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes involved in microbial growth or modulate inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other fused triazinoindole derivatives, such as:
- 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3-hydrazino-4H-[1,2,4]triazino[5,6-b]indol-4-amine
- 3,4-dihydro[1,2,4,5]-tetrazino[6’,1’:3,4][1,2,4]triazino[5,6-b]indole-2(1H)-one
What sets 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide apart is its unique combination of functional groups, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C25H22N6O3S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C25H22N6O3S2/c26-36(33,34)19-12-10-18(11-13-19)27-22(32)16-35-25-28-24-23(29-30-25)20-8-4-5-9-21(20)31(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32)(H2,26,33,34) |
InChI Key |
MRFFWBPQJOTWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884829.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine](/img/structure/B10884832.png)

![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide]](/img/structure/B10884841.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10884843.png)

![(3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B10884858.png)

![2-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884874.png)
![N,N'-ethane-1,2-diylbis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]](/img/structure/B10884877.png)
![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B10884884.png)
![5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B10884891.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10884907.png)
